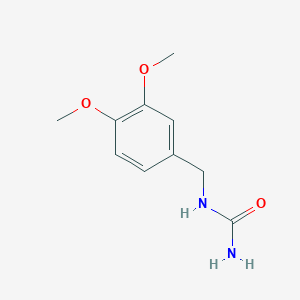

N-(3,4-dimethoxybenzyl)urea

Vue d'ensemble

Description

N-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-(3,4-dimethoxybenzyl)urea is a unique compound with a specific target of action. The primary target of this compound is the thiol moiety . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing its solubility and stability .

Mode of Action

The mode of action of this compound involves its interaction with the thiol moiety. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This interaction results in changes to the thiol moiety, enhancing its solubility and stability .

Biochemical Pathways

It is known that the compound plays a role in the formation of self-assembled monolayers of aromatic thiolates

Pharmacokinetics

The compound’s molecular weight of 21023 suggests that it may have favorable bioavailability

Result of Action

The result of the action of this compound is the formation of self-assembled monolayers of aromatic thiolates . These monolayers have the same structure and quality as those obtained from the respective unprotected thiols .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . These factors can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

N-(3,4-Dimethoxybenzyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes is essential for understanding its potential therapeutic applications and its role in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the benzylic position. The compound can undergo free radical reactions, where it loses a hydrogen atom to form a radical intermediate. This intermediate can then participate in further reactions, such as nucleophilic substitution or oxidation . These interactions are critical for understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can be stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the urea cycle. The compound interacts with enzymes and cofactors that are essential for the metabolism of nitrogen-containing compounds. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are important for understanding its biological activity and potential therapeutic applications .

Activité Biologique

N-(3,4-dimethoxybenzyl)urea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula CHNO and a molecular weight of approximately 210.23 g/mol. The compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, which significantly influences its reactivity and biological interactions.

Synthesis Methods:

- The synthesis of this compound can be achieved through various methods, commonly involving the reaction of 3,4-dimethoxybenzylamine with urea under specific conditions such as elevated temperature and the presence of a catalyst.

- Environmentally friendly solvents are often preferred to enhance sustainability during the synthesis process.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Compounds with similar structural features often interact with microbial enzymes or cellular processes, suggesting that this compound may inhibit specific microbial growth mechanisms. However, detailed studies quantifying its efficacy against various pathogens are still limited.

Anticancer Properties

This compound has shown promise in anticancer research. Similar urea derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |

| Sorafenib (control) | A549 | 2.12 ± 0.18 |

| Sorafenib (control) | HCT-116 | 2.25 ± 0.71 |

These findings suggest that this compound could potentially act as an effective anticancer agent due to its structural similarities to other potent inhibitors .

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that its mechanism may involve:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.

- Interference with Cellular Processes: The compound might disrupt signaling pathways critical for cancer cell growth or microbial survival.

Ongoing research is aimed at clarifying these mechanisms to better understand the therapeutic potential of this compound.

Case Studies and Research Findings

Several studies have focused on exploring the biological activity of urea derivatives similar to this compound:

- Antimalarial Evaluation: A study synthesized various urea derivatives and evaluated their antimalarial activity against Plasmodium falciparum. Some derivatives exhibited potent inhibition with IC values less than 500 nM .

- Antiproliferative Activity: Research on structurally related compounds demonstrated significant antiproliferative effects across multiple cancer cell lines (A549 and HCT-116), highlighting the potential of urea derivatives as anticancer agents .

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKXSAZGGFLRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363302 | |

| Record name | N-(3,4-dimethoxybenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65609-19-0 | |

| Record name | N-(3,4-dimethoxybenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.